
Benzyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its trifluoromethyl group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with (2S)-1,1,1-trifluoro-3-hydroxypropan-2-amine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or acetonitrile . The reaction proceeds at room temperature or under mild heating conditions to yield the desired carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate undergoes several types of chemical reactions, including:
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Benzyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of benzyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate involves its ability to act as a protecting group for amines. The carbamate group forms a stable bond with the amine, preventing it from reacting with other reagents during synthesis . The trifluoromethyl group enhances the stability of the carbamate and can influence the reactivity of the compound in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Lacks the trifluoromethyl group, making it less stable and less reactive in certain chemical reactions.
tert-Butyl carbamate: Another common protecting group for amines, but with different stability and reactivity profiles.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Used in peptide synthesis, but removed under basic conditions.
Uniqueness
Benzyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability and reactivity compared to other carbamates . This makes it particularly useful in complex organic synthesis and in the development of pharmaceuticals where stability is crucial .
Eigenschaften
Molekularformel |
C11H12F3NO3 |
---|---|
Molekulargewicht |
263.21 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)9(6-16)15-10(17)18-7-8-4-2-1-3-5-8/h1-5,9,16H,6-7H2,(H,15,17)/t9-/m0/s1 |
InChI-Schlüssel |
WJMBSGOEVXOCMI-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.